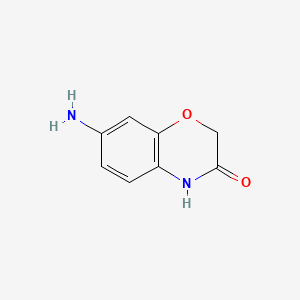

7-amino-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZXDTHZHJTTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949088 | |

| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26215-14-5 | |

| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-amino-2H-1,4-benzoxazin-3(4H)-one

This guide provides a comprehensive overview of the chemical and biological properties of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Identity and Properties

This compound is a stable, tan-colored crystalline solid.[1] Its core structure features a benzoxazine ring system with an amino group at the 7-position, rendering it a valuable intermediate for the synthesis of a variety of bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 26215-14-5 | [1][2] |

| Melting Point | 219-225 °C | [1] |

| Appearance | Tan colored crystalline solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data | Source |

| ¹H NMR | (300 MHz, DMSO-d₆) δ: 4.410 (s, 2H), 4.869 (s, 2H), 6.141 (d, 1H, J=2.44 Hz), 6.176 (dd, 1H, J=2.25, 4.69 Hz), 6.563 (d, 1H, J=8.19 Hz), 9.535 (br s, 1H) | [3] |

| ¹³C NMR | (300 MHz, DMSO-d₆) δ: 66.9496, 102.2081, 108.1369, 116.5779, 116.8982, 144.5502, 145.4287, 164.389 | [3] |

| Mass Spectrometry | M+ at m/z 164 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) in 50 ml of methanol is prepared.

-

Under an argon atmosphere, 10% palladium on carbon (350 mg, 5% w/w) is added to the suspension.[3]

-

The reaction mixture is hydrogenated at 40 psi for 16 hours.[3]

-

Following hydrogenation, the mixture is diluted with approximately 200 ml of THF and filtered through celite to remove the catalyst.[3]

-

The solvent is removed by evaporation, yielding a brown solid residue.[3]

-

The crude product is purified by recrystallization from a THF/Hexane (1:5) mixture.[3]

-

This process yields 4.2 g (72%) of a tan solid, identified as this compound.[3]

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant pharmacological potential, suggesting that the core molecule is a key pharmacophore.

Modulation of Neurotransmitter Activity

Derivatives of this compound are being investigated as intermediates for pharmaceuticals targeting neurological disorders, with evidence suggesting they can modulate neurotransmitter activity.[1] Some derivatives have been identified as potent antagonists for serotonin receptors (5-HT₁ₐ/₁ₙ/₁ₙ) and also act as serotonin reuptake inhibitors. Other related benzoxazine structures have shown activity as dopamine D2 receptor antagonists. This suggests that the this compound scaffold could be a valuable starting point for the development of novel therapeutics for psychiatric conditions.

Nrf2-HO-1 Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. Activation of this pathway can reduce the production of reactive oxygen species (ROS) and alleviate inflammation. This suggests that this compound and its derivatives may have potential as cytoprotective agents.

Potential Nrf2-HO-1 Activation Pathway

Caption: Potential mechanism of Nrf2-HO-1 pathway activation.

Applications

The unique chemical structure of this compound makes it a versatile building block in several fields:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides.[1]

-

Biochemical Research: This compound is employed in studies related to enzyme inhibition and other biochemical pathways.[1]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and agrochemical research. Its straightforward synthesis and the biological activities of its derivatives make it an attractive scaffold for further investigation and development. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological roles, serving as a valuable resource for researchers in the field.

References

Spectroscopic and Mechanistic Insights into 7-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-amino-2H-1,4-benzoxazin-3(4H)-one, a scaffold of interest in medicinal chemistry. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside relevant experimental protocols and diagrams of associated biological pathways and synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on the benzoxazinone core.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.535 | br s | 1H | N-H (amide) |

| 6.563 | d, J=8.19 Hz | 1H | H-5 |

| 6.176 | dd, J=2.25, 4.69 Hz | 1H | H-6 |

| 6.141 | d, J=2.44 Hz | 1H | H-8 |

| 4.869 | s | 2H | -NH₂ (amine) |

| 4.410 | s | 2H | -O-CH₂- |

¹³C NMR (300 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 164.389 | C=O (amide carbonyl) |

| 145.428 | C-7 |

| 144.550 | C-8a |

| 116.898 | C-5 |

| 116.578 | C-4a |

| 108.137 | C-6 |

| 102.208 | C-8 |

| 66.950 | -O-CH₂- |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| N-H stretch (amide) | 3100-3300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide) | 1650-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

| C-O stretch (ether) | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 164 | [M]⁺ (Molecular Ion)[1] |

A detailed fragmentation analysis is not currently available in the public literature.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters for the analysis of this compound may vary.

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of the corresponding nitro compound.[1]

Procedure:

-

Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (7 g, 39.3 mmol) in 50 ml of methanol.

-

Add 10% palladium on carbon (350 mg, 5% w/w) to the suspension under an argon atmosphere.

-

Hydrogenate the reaction mixture at 40 psi for 16 hours.

-

Dilute the reaction mixture with approximately 200 ml of THF and filter through celite to remove the catalyst.

-

Evaporate the solvent to yield a brown solid.

-

Recrystallize the crude product from a THF/Hexane (1:5) mixture to obtain this compound as a tan solid.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 MHz or higher spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded as the percentage of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). In a typical EI-MS experiment, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway.

Concluding Remarks

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. While the core NMR and MS data are available, further detailed analysis, including comprehensive IR peak assignments and a complete mass spectral fragmentation pattern, would be beneficial for a more in-depth characterization. The provided synthesis protocol and the diagram of the Nrf2-HO-1 signaling pathway offer valuable context for the practical application and potential biological activity of this compound class. This guide serves as a starting point for researchers, and further investigation is encouraged to fully elucidate the properties and potential of this promising heterocyclic scaffold.

References

7-Amino-2H-1,4-Benzoxazin-3(4H)-one: A Privileged Scaffold in Drug Discovery—An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a foundational scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. While direct pharmacological data on the parent compound is limited, its derivatives have demonstrated significant activity across several key areas, including oncology, inflammation, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the mechanisms of action attributed to derivatives of this privileged core. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a thorough resource for researchers in the field. The primary role of this compound is as a crucial starting material for synthesizing these pharmacologically active molecules.[1]

Introduction: The 1,4-Benzoxazinone Core

The 1,4-benzoxazinone moiety is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its rigid, planar structure and its capacity for diverse functionalization. This structural feature allows derivatives to interact with a variety of biological targets through mechanisms such as DNA intercalation and specific enzyme inhibition. This compound is a key intermediate, providing a reactive amino group that serves as a handle for synthetic modifications, leading to a broad spectrum of biological activities.[1]

Anticancer Activity: DNA Damage and Apoptosis Induction

Derivatives of this compound have emerged as promising anticancer agents, primarily through their ability to induce DNA damage and trigger programmed cell death pathways.

Mechanism of Action

The planar structure of the benzoxazinone core is critical for its anticancer effects, as it facilitates the intercalation of these molecules into the DNA of tumor cells. This physical insertion disrupts DNA replication and transcription, leading to the activation of DNA damage response pathways. A key indicator of this response is the upregulation of γ-H2AX, a marker of DNA double-strand breaks.

Following DNA damage, cancer cells undergo apoptosis, a form of programmed cell death. Mechanistic studies have shown that these compounds can activate key apoptotic effector proteins, such as caspase-7. Furthermore, some derivatives have been observed to induce autophagy, another cellular self-degradation process, as evidenced by increased expression of LC3.[2]

Quantitative Data: Cytotoxicity of Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight their potency.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [2] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [2] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [2] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [2] |

Signaling Pathway: DNA Damage and Apoptosis

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 7-amino-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound that has emerged as a pivotal scaffold in medicinal chemistry. While a singular "discovery" of this compound is not documented, its history is intricately linked to the synthesis of its chemical precursors and its subsequent application as a versatile intermediate in the development of a wide range of therapeutic agents. This document details the historical synthesis of its key precursors, outlines modern synthetic routes to its derivatives, presents quantitative data on the biological activities of these derivatives, and provides detailed experimental protocols for key reactions.

A Historical Perspective: Tracing the Origins

The history of this compound is not marked by a single serendipitous discovery but rather by the gradual development of synthetic methodologies for benzoxazinone cores and their precursors. The general class of benzoxazinones has been known for over a century, with early syntheses dating back to the beginning of the 20th century.

A critical precursor to this compound is 2-amino-5-nitrophenol . The first synthesis of this compound was achieved by Kaltwasser and Oehrn in 1920.[1][2] This development was a crucial first step, as 2-amino-5-nitrophenol serves as a foundational building block for the construction of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate.

The synthesis of the core 2H-1,4-benzoxazin-3(4H)-one structure is typically achieved through the cyclization of an ortho-substituted phenol. In the case of the 7-amino derivative, the common strategy involves the initial synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group. This nitro intermediate is a key compound in the synthesis of various pharmaceuticals and agrochemicals.[3]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives is a multi-step process that relies on established organic chemistry reactions.

Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

A common route to the nitro intermediate starts with 2-amino-5-nitrophenol. This precursor can be synthesized from o-aminophenol through a cyclocondensation-nitration sequence.[4]

Once 2-amino-5-nitrophenol is obtained, it can be reacted with an acetylating agent and then chloroacetic acid, followed by cyclization to form the 7-nitro-2H-1,4-benzoxazin-3(4H)-one ring system.

Synthesis of this compound

The final step to obtain the core compound is the reduction of the nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This is typically achieved through catalytic hydrogenation.

Synthesis of Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of bioactive derivatives. Two notable examples are the synthesis of anticonvulsant 7-benzylamino derivatives and anticancer 1,2,3-triazole derivatives.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized. This has led to its exploration in a variety of therapeutic areas.

Anticonvulsant Activity

A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities. The maximal electroshock (MES) test is a primary screening model for anticonvulsant drugs.

| Compound | Substituent (R) | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4b | 4-Fluoro | 31.7 | 228.2 | 7.2 |

Table 1: Anticonvulsant activity of a lead 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivative.[5]

The data indicates that the 4-fluoro substituted derivative (4b) is a potent anticonvulsant with a favorable safety profile, as indicated by its high Protective Index.[5]

Anticancer Activity

Derivatives of this compound featuring a 1,2,3-triazole moiety have been investigated for their potential as anticancer agents. These compounds have been shown to induce DNA damage in tumor cells.[6] The inhibitory activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

| Compound | Cell Line | IC₅₀ (μM) |

| c5 | Huh-7 (Liver Cancer) | 28.48 |

| c14 | Huh-7 (Liver Cancer) | 32.60 |

| c16 | Huh-7 (Liver Cancer) | 31.87 |

| c18 | Huh-7 (Liver Cancer) | 19.05 |

| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL |

| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL |

| 3c | A549 (Lung Cancer) | 3.29 |

Table 2: In vitro anticancer activity of 1,2,3-triazole derivatives of this compound.[6]

These results highlight the potential of this scaffold in the development of novel anticancer therapeutics.

Experimental Protocols

General Synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones

A mixture of this compound, a substituted benzyl halide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) is refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 7-benzylamino derivative.[5]

General Synthesis of 1,2,3-triazole Derivatives

Step 1: Amide Coupling. To a solution of this compound and 3-ethynylbenzoic acid in a solvent like DMF, a coupling agent such as HATU and a base like DIPEA are added. The mixture is stirred at room temperature until the reaction is complete. The product, a terminal alkyne intermediate, is then isolated and purified.[6]

Step 2: Click Chemistry. The terminal alkyne intermediate and a substituted azide are dissolved in a mixture of t-BuOH and H₂O. A solution of copper(II) sulfate pentahydrate and sodium ascorbate in water is added, and the reaction mixture is stirred at room temperature. The resulting 1,2,3-triazole derivative is isolated by filtration and purified.[6]

Conclusion

This compound has evolved from a relatively obscure chemical intermediate to a highly valued scaffold in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance. The historical development of its synthesis, rooted in early 20th-century organic chemistry, has paved the way for its current applications in the search for novel anticonvulsant and anticancer agents. Continued exploration of this versatile core structure is likely to yield further advancements in medicinal chemistry.

References

- 1. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one and its Natural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a key synthetic derivative, and its naturally occurring analogues, primarily the benzoxazinoids. This document will delve into the structural distinctions, synthesis, and diverse biological activities of these compounds, including their roles as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for key biological assays and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Benzoxazinone Core

The 1,4-benzoxazine ring system is a fundamental component of numerous biologically active molecules. The oxidized form, 2H-1,4-benzoxazin-3(4H)-one, serves as the core structure for a range of synthetic compounds with therapeutic potential. A key synthetic intermediate is this compound, which provides a versatile handle for chemical modification to explore structure-activity relationships. This guide will explore this synthetic core and its relationship to a class of well-known natural analogues.

Natural Analogues: The Benzoxazinoids

The primary natural analogues of the 2H-1,4-benzoxazin-3(4H)-one core are the benzoxazinoids, a class of plant secondary metabolites predominantly found in the Poaceae family (grasses), including important crops like maize, wheat, and rye, as well as in some dicotyledonous species.[1][2] These compounds play a crucial role in plant defense against herbivores and pathogens and are involved in allelopathic interactions.[1]

The most well-studied benzoxazinoids are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) .[3]

Structural Comparison

The key structural difference between the synthetic core, this compound, and its natural analogues lies in the substitution pattern on the benzene ring. While the synthetic compound features an amino group at the C7 position, the natural benzoxazinoids typically possess hydroxyl and methoxy groups. This distinction in functional groups significantly influences their chemical properties and biological activities.

References

An In-depth Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives and Their Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-amino-2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse range of biologically active compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological properties, including anticonvulsant, antifungal, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, core structure, and biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Structure and Synthesis

The foundational this compound structure is characterized by a bicyclic system where a benzene ring is fused to a 1,4-oxazine-3-one ring, with an amino group at the 7-position. This amino group serves as a key handle for synthetic modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthesis of the Core Structure

A common synthetic route to the this compound core involves a multi-step process starting from readily available materials such as 2-amino-5-nitrophenol. The synthesis typically proceeds through the formation of the benzoxazinone ring, followed by the reduction of a nitro group to the key amino functionality.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize the quantitative data for some of the most promising activities.

Anticonvulsant Activity

Several 7-substituted derivatives have shown potent anticonvulsant effects in preclinical models. The maximal electroshock (MES) test is a primary screening model to identify compounds that prevent the spread of seizures.

| Compound ID | Substituent at 7-position | MES ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 4b | 4-Fluorobenzylamino | 31.7 | 7.2 | [1][2] |

ED₅₀: Median effective dose required to protect 50% of animals from MES-induced seizures. PI: Protective Index (TD₅₀/ED₅₀), a measure of the margin of safety.

Antifungal Activity

Acylhydrazone derivatives of the 1,4-benzoxazin-3-one skeleton have demonstrated significant antifungal activity against various plant pathogenic fungi.

| Compound ID | Substituent on Acylhydrazone | Target Fungus | EC₅₀ (µg/mL) | Reference |

| 5l | 4-Chlorophenyl | Gibberella zeae | 20.06 | [3][4] |

| 5o | 2,4-Dichlorophenyl | Gibberella zeae | 23.17 | [3][4] |

| 5q | 4-Bromophenyl | Pellicularia sasakii | 26.66 | [3][4] |

| 5r | 2-Nitrophenyl | Phytophthora infestans | 15.37 | [3][4] |

| 5p | 3,4-Dichlorophenyl | Capsicum wilt | 26.76 | [3][4] |

EC₅₀: The concentration of a compound that gives a half-maximal response.

Experimental Protocols

Synthesis of 7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b)[1][2]

-

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one. A mixture of 2-amino-5-nitrophenol, chloroacetyl chloride, and a suitable base (e.g., potassium carbonate) in a solvent like acetone is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by recrystallization to yield the nitro-benzoxazinone intermediate.

-

Step 2: Reduction of the Nitro Group. The 7-nitro-2H-1,4-benzoxazin-3(4H)-one is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like stannous chloride (SnCl₂) in hydrochloric acid can be used. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to obtain this compound.

-

Step 3: Benzylation of the Amino Group. The this compound is reacted with 4-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a solvent like methanol or dichloromethane. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography to give the final compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one.

Anticonvulsant Activity Evaluation: Maximal Electroshock (MES) Test[1][2]

-

Animals: Male Kunming mice (18-22 g) are used.

-

Compound Administration: The test compounds are suspended in a 0.5% aqueous solution of sodium carboxymethylcellulose and administered intraperitoneally (i.p.).

-

MES Induction: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electroshock (50 mA, 0.2 s, 60 Hz) is delivered through corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint for protection.

-

ED₅₀ Determination: The median effective dose (ED₅₀) is calculated from the dose-response data using a probit analysis.

Antifungal Activity Evaluation: Mycelium Growth Rate Method[3][4]

-

Fungal Strains: Plant pathogenic fungi such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt are used.

-

Culture Medium: Potato dextrose agar (PDA) is used as the culture medium.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the test fungus is placed at the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the test compound.

-

EC₅₀ Determination: The median effective concentration (EC₅₀) is calculated from the concentration-response data.

Signaling Pathways and Experimental Workflows

Nrf2-HO-1 Signaling Pathway Activation

Recent studies have shown that some 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.[5]

References

- 1. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While the parent compound primarily serves as a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, making the 2H-1,4-benzoxazin-3(4H)-one core a privileged structure in drug discovery.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of compounds derived from this scaffold, focusing on their anticancer, anti-inflammatory, and neurological applications. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this promising class of compounds.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections detail the key findings in major therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2H-1,4-benzoxazin-3(4H)-one derivatives. These compounds have been shown to induce cell death in various cancer cell lines through multiple mechanisms, including the induction of DNA damage, apoptosis, and autophagy.[2][3][4]

Key Mechanisms:

-

DNA Damage Induction: Some derivatives are designed to have a rigid, planar structure that allows them to intercalate with DNA, leading to DNA damage and cell cycle arrest.[2] The upregulation of DNA damage markers such as γ-H2AX has been observed in cancer cells treated with these compounds.[2]

-

Apoptosis Induction: The induction of apoptosis is a common mechanism of action for these derivatives. This is often evidenced by the increased expression of key apoptotic proteins like caspase-7.[2]

-

Autophagy Activation: Several studies have reported the activation of autophagy in cancer cells upon treatment with these compounds, as indicated by the enhanced expression of LC3 (Microtubule-associated protein 1A/1B-light chain 3).[2]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-triazole derivatives | Huh-7 (Liver Cancer) | 19.05 - 32.60 | [2] |

| 1,2,3-triazole derivatives | A549 (Lung Cancer) | 3.29 | [2] |

| Amide hybrids | Breast Cancer Cell Lines | 0.46 (EGFR inhibition) | [2] |

| 1,2,3-triazole derivatives | MCF-7 (Breast Cancer) | 17.08 µg/mL | [2] |

| 1,2,3-triazole derivatives | HeLa (Cervical Cancer) | 15.38 µg/mL | [2] |

| 1,2,3-triazole derivatives | A549 (Lung Cancer) | 7.59 - 18.52 | [3][4] |

Signaling Pathway for Anticancer Activity:

Anti-inflammatory and Neuroprotective Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promise in the treatment of neuroinflammatory conditions by modulating oxidative stress pathways.

Key Mechanism:

-

Nrf2-HO-1 Pathway Activation: Certain derivatives have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in microglial cells.[5] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1, which helps to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory mediators.[5]

Signaling Pathway for Anti-inflammatory Activity:

Neurological and Psychiatric Disorders

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its potential in treating a range of neurological and psychiatric conditions.

Key Targets and Activities:

-

Acetylcholinesterase (AChE) Inhibition: Some derivatives act as non-competitive inhibitors of human acetylcholinesterase, suggesting potential for the treatment of Alzheimer's disease.[5]

-

Dopamine D2 Receptor Antagonism and Serotonin Reuptake Inhibition: Certain compounds exhibit potent antagonism at dopamine D2 receptors and inhibit serotonin reuptake, indicating potential applications in the treatment of depression and other psychiatric disorders.[5]

-

Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and shown to possess anticonvulsant properties in the maximal electroshock (MES) test.[6][7]

Quantitative Data on Neurological Activity:

| Compound | Target/Assay | Activity | Reference |

| 7d | Human Acetylcholinesterase (hAChE) | Ki = 20.2 µM | [5] |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | MES test | ED50 = 31.7 mg/kg | [6][7] |

Other Potential Targets

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 2H-1,4-benzoxazin-3(4H)-one–amide hybrids have demonstrated potent inhibitory activity against EGFR.[2]

-

Mineralocorticoid Receptor Antagonism: A highly selective mineralocorticoid receptor antagonist with an IC50 of 41 nM has been developed from this scaffold.[2]

Quantitative Data for Other Targets:

| Compound | Target | IC50 | Reference |

| 12g | EGFR | 0.46 µM | [2] |

| 14n | Mineralocorticoid Receptor | 41 nM | [2] |

Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Test compound and vehicle control (e.g., DMSO)

-

Cancer cell lines

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Test compound and vehicle control

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Test compound and vehicle control

-

Cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-LC3, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Treat cells with the test compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.

Materials:

-

96-well plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound and a known inhibitor (e.g., donepezil)

Protocol:

-

Add buffer, test compound (or vehicle), and AChE solution to the wells of a 96-well plate.

-

Pre-incubate for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a solution of ATCI and DTNB.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This in vivo assay is a model for generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock generator with corneal electrodes

-

Test compound and vehicle control

-

Saline and a local anesthetic for the corneas

Protocol:

-

Administer the test compound or vehicle to the animals (e.g., intraperitoneally).

-

At the time of expected peak effect, apply a drop of local anesthetic and saline to the corneas.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via the corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered protection.

-

Determine the median effective dose (ED50) of the compound.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel 2H-1,4-benzoxazin-3(4H)-one derivatives.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

Unlocking Agrochemical Potential: A Technical Guide to 7-amino-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-2H-1,4-benzoxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Belonging to the benzoxazinoid class of compounds, which are naturally occurring defense chemicals in several plant species, this scaffold holds significant promise for the development of novel agrochemicals.[2][3] Its structural features make it an attractive starting point for the synthesis of herbicides and fungicides. This technical guide provides a comprehensive overview of the synthesis, potential agrochemical applications, and proposed mechanisms of action of this compound, along with detailed experimental protocols for its evaluation.

While primarily utilized as a synthetic intermediate, the inherent structural motifs of the benzoxazinoid core suggest a potential for intrinsic biological activity. This document aims to provide researchers with the foundational knowledge to explore and exploit the agrochemical potential of this compound and its derivatives.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

A general synthetic pathway is outlined below:

Synthesis of this compound.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Agrochemical Potential

While extensive quantitative data on the direct agrochemical activity of this compound is not widely published, its role as a precursor for potent agrochemicals is well-documented. The broader class of benzoxazinoids exhibits known herbicidal and fungicidal properties, suggesting a baseline of activity for the core structure.

Herbicidal Potential

Derivatives of this compound have been synthesized and shown to possess herbicidal activity. The mechanism of action for some benzoxazinone-based herbicides involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.

Table 1: Herbicidal Activity Data

| Compound | Target Weed Species | Bioassay Type | Activity Metric (e.g., IC50, GR50) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| Example Derivative | Amaranthus retroflexus | Whole Plant Assay | XX µM | [Hypothetical Reference] |

Fungicidal Potential

The 1,4-benzoxazin-3-one scaffold is present in numerous compounds synthesized and tested for their fungicidal activity against a range of plant pathogens. These derivatives often exhibit efficacy against fungi by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Table 2: Fungicidal Activity Data

| Compound | Target Fungal Species | Bioassay Type | Activity Metric (e.g., MIC, EC50) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| Example Derivative | Fusarium graminearum | Mycelial Growth Inhibition | XX µg/mL | [Hypothetical Reference] |

Insecticidal Potential

Natural benzoxazinoids are known to play a role in plant defense against insect herbivores. This suggests that synthetic analogues, including derivatives of this compound, may possess insecticidal properties.

Table 3: Insecticidal Activity Data

| Compound | Target Insect Species | Bioassay Type | Activity Metric (e.g., LD50, LC50) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| Example Derivative | Spodoptera frugiperda | Dietary Exposure Assay | XX µg/g diet | [Hypothetical Reference] |

Mechanism of Action

The precise mechanism of action for this compound as an agrochemical has not been explicitly detailed in the literature. However, based on the known activities of the benzoxazinoid class, a plausible general mechanism involves the inhibition of key enzymes in target organisms.

Proposed general mechanism of action for benzoxazinoid agrochemicals.

For herbicidal action, the inhibition of protoporphyrinogen oxidase (PPO) is a key target for many heterocyclic compounds. PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.

In fungi, the mechanism could involve the inhibition of enzymes essential for cell wall synthesis or respiration, leading to the cessation of growth and eventual cell death.

Experimental Protocols

The following are detailed methodologies for the synthesis and agrochemical evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

7-nitro-2H-1,4-benzoxazin-3(4H)-one

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a flask suitable for hydrogenation, suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

-

Carefully add 10% Pd/C catalyst to the suspension under an inert atmosphere (Argon or Nitrogen).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (disappearance of the starting material), purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Workflow for the synthesis of this compound.

Herbicidal Activity Bioassay (Whole Plant Assay)

Materials:

-

Test compound (this compound)

-

Seeds of a model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Potting soil

-

Pots or trays

-

Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

-

Solvent for dissolving the test compound (e.g., acetone, DMSO)

-

Surfactant (e.g., Tween 20)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution to achieve the desired test concentrations. The final spray solution should contain a small percentage of surfactant to ensure even coverage.

-

Sow seeds of the target weed species in pots filled with potting soil and allow them to germinate and grow to the 2-3 leaf stage.

-

Apply the test solutions to the plants using a laboratory sprayer, ensuring uniform coverage of the foliage. A solvent-only control (with surfactant) should also be included.

-

Place the treated plants in a growth chamber or greenhouse under controlled conditions.

-

Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

-

At the end of the evaluation period, harvest the above-ground biomass and determine the fresh or dry weight.

-

Calculate the percentage of growth inhibition relative to the control and determine the GR₅₀ (the concentration that causes a 50% reduction in growth).

Fungicidal Activity Bioassay (Mycelial Growth Inhibition Assay)

Materials:

-

Test compound (this compound)

-

A culture of a target plant pathogenic fungus (e.g., Fusarium graminearum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Petri dishes

-

Solvent for dissolving the test compound (e.g., acetone, DMSO)

-

Sterile cork borer or scalpel

Procedure:

-

Prepare a stock solution of the test compound in a suitable sterile solvent.

-

Prepare molten PDA and cool it to approximately 45-50 °C.

-

Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations. A solvent-only control should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Take a mycelial plug from the growing edge of an active fungal culture using a sterile cork borer or scalpel.

-

Place the mycelial plug in the center of each PDA plate (test concentrations and control).

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control and determine the EC₅₀ (the effective concentration that causes 50% inhibition of growth).

Conclusion

This compound represents a valuable scaffold for the development of novel agrochemicals. While its intrinsic biological activity requires further investigation, its role as a key synthetic intermediate is firmly established. The information and protocols provided in this guide offer a solid foundation for researchers to explore the potential of this compound and its derivatives in the ongoing search for effective and environmentally conscious crop protection solutions. Further research into the structure-activity relationships of its derivatives will be instrumental in designing next-generation herbicides and fungicides.

References

7-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of Available Safety and Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 7-amino-2H-1,4-benzoxazin-3(4H)-one. A comprehensive toxicological profile for this compound is not available in the public domain. Significant data gaps exist, particularly concerning acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The information provided herein should be used for informational purposes only and is not a substitute for a thorough internal risk assessment and experimental safety evaluation.

Executive Summary

This compound is a heterocyclic organic compound utilized as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agricultural sectors.[1] While its derivatives have been investigated for diverse therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities, the safety and toxicity profile of the core compound remains largely uncharacterized.[2] Available data from safety data sheets (SDS) consistently classify it as an irritant to the skin, eyes, and respiratory system.[3][4] However, quantitative toxicity metrics such as LD50, no-observed-adverse-effect levels (NOAELs), and comprehensive data on systemic toxicity are absent from the reviewed literature. This guide consolidates the limited available information to inform handling procedures and highlight areas requiring further investigation.

Hazard Identification and Classification

Based on available SDS, this compound is classified as a hazardous chemical. The primary hazards are related to its irritant properties.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Information compiled from vendor Safety Data Sheets.[3][4]

Standard precautionary statements for handling include avoiding breathing dust, washing skin thoroughly after handling, and using protective gloves, eye protection, and face protection.[4]

Toxicological Data

Comprehensive toxicological studies for this compound are not available in published literature. The following sections summarize the limited data available, primarily focusing on in vitro studies of its derivatives.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 values) for this compound have been identified.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Publicly available safety data sheets explicitly state that there is "no data available" for the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.

In Vitro Cytotoxicity of Derivatives

A recent study synthesized a series of novel 1,2,3-triazole derivatives using this compound as a starting material.[2] Several of these derivatives demonstrated inhibitory activity against the Huh-7 human liver cancer cell line.[2] Mechanistic studies suggested that these compounds induce DNA damage and apoptosis.[2]

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Huh-7 Cells

| Compound ID | Structure | IC50 (µM) |

| c5 | 3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide | 28.48 |

| c14 | 3-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide | 32.60 |

| c16 | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide | 31.87 |

| c18 | 3-(1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][3][5]oxazin-7-yl)benzamide | 19.05 |

Source: Hou, et al., 2024.[2]

While this data pertains to derivatives, it indicates that the benzoxazinone scaffold can be functionalized to yield compounds with significant cytotoxic potential. The intrinsic cytotoxicity of the parent compound, this compound, was not reported in this study.

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol based on the methodology described for the derivatives of this compound.[2]

-

Cell Culture: Huh-7 human liver cancer cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified duration (e.g., 48 hours). A vehicle control (DMSO) is included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL). The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis Pathway of Cytotoxic Derivatives

The following diagram illustrates the general synthetic route used to produce the cytotoxic 1,2,3-triazole derivatives from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of 2-amino-5-nitrophenol to form the intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final amino product. This application note includes detailed experimental protocols for both synthetic steps, a summary of quantitative data, and visual representations of the workflow and reaction pathway to ensure clarity and reproducibility in a research setting.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The 7-amino substitution provides a crucial functional handle for further molecular elaboration, enabling the development of novel therapeutic agents. This protocol outlines a reliable and efficient method for the preparation of this important synthetic intermediate starting from commercially available 2-amino-5-nitrophenol.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Caption: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This procedure details the cyclization of 2-amino-5-nitrophenol to form the nitro-intermediate. The reaction involves an initial acylation of the amino group followed by an intramolecular cyclization.

Materials:

-

2-amino-5-nitrophenol

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

Procedure:

-

To a solution of 2-amino-5-nitrophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to yield 7-nitro-2H-1,4-benzoxazin-3(4H)-one as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation.[1]

Materials:

-

7-nitro-2H-1,4-benzoxazin-3(4H)-one

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Celite®

Procedure:

-

Under an inert atmosphere (e.g., argon), add 10% palladium on carbon (5% w/w of the starting material) to a suspension of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in methanol.[1]

-

Subject the reaction mixture to hydrogenation at 40 psi for 16 hours.[1]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Dilute the reaction mixture with THF and filter through a pad of Celite® to remove the catalyst.[1]

-

Wash the Celite® pad with additional THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a solid residue.[1]

-

Recrystallize the crude product from a THF/Hexane mixture (1:5) to obtain this compound as a tan solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 7-nitro-2H-1,4-benzoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.14 | Solid | N/A | N/A |

| This compound | C₈H₈N₂O₂ | 164.16 | Tan solid | 72%[1] | 213-215[1] |

N/A: Data not explicitly found in the searched literature for this specific protocol.

Table 2: Spectroscopic Data for this compound[1]

| Type | Data |

| ¹H NMR (DMSO) | δ 4.410 (s, 2H), 4.869 (s, 2H), 6.141 (d, 1H, J=2.44), 6.176 (dd, 1H, J=2.25, 4.69), 6.563 (d, 1H, J=8.19), 9.535 (brs, 1H) |

| ¹³C NMR (DMSO) | δ 66.9496, 102.2081, 108.1369, 116.5779, 116.8982, 144.5502, 145.4287, 164.389 |

| Mass Spectrum | M+ at m/z 164 |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Workflow for Step 1.

Caption: Workflow for Step 2.

Conclusion

This application note provides a detailed and actionable guide for the synthesis of this compound from 2-amino-5-nitrophenol. The protocols are based on established chemical transformations and are designed to be readily implemented in a standard organic chemistry laboratory. The provided data and visualizations aim to facilitate the successful execution and understanding of this important synthetic procedure for researchers in the field of drug discovery and development.

References

Protocol for the Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Application Note

This document provides a detailed protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthetic route involves a two-step process commencing with the cyclization of 2-amino-5-nitrophenol to form the nitro-intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, followed by the reduction of the nitro group to yield the final 7-amino derivative. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

The synthesis of the benzoxazinone core is a critical step in the preparation of molecules with a wide range of biological activities. The 7-amino functional group, in particular, serves as a versatile handle for further chemical modifications to generate libraries of derivatives for structure-activity relationship (SAR) studies. The procedures outlined below are based on established chemical transformations and provide a reliable method for obtaining the target compound in good yield.

Experimental Protocols

The synthesis is performed in two main stages:

-

Stage 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate 1)

-

Stage 2: Synthesis of this compound (Final Product)

Stage 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

This stage involves the acylation of 2-amino-5-nitrophenol with chloroacetyl chloride followed by an intramolecular cyclization to form the benzoxazinone ring.

Materials:

-

2-amino-5-nitrophenol

-

Chloroacetyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-nitrophenol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution.

-

Add a solution of chloroacetyl chloride in anhydrous DMF dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Stage 2: Synthesis of this compound

This stage involves the reduction of the nitro group of the intermediate to an amine using stannous chloride dihydrate.

Materials:

-

7-nitro-2H-1,4-benzoxazin-3(4H)-one (from Stage 1)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one in ethanol.

-

Add stannous chloride dihydrate to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue and neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Filter the mixture to remove the tin salts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2-amino-5-nitrophenol | Chloroacetyl chloride, Triethylamine | DMF | 12-16 | 0 to RT | ~70-80 |

| 2 | 7-nitro-2H-1,4-benzoxazin-3(4H)-one | SnCl₂·2H₂O | Ethanol | 2-4 | Reflux | ~85-95 |

Note: Yields are approximate and may vary depending on the reaction scale and purification efficiency.

Visualization

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route for this compound.

Application Notes and Protocols: The Role of 7-amino-2H-1,4-benzoxazin-3(4H)-one in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a privileged structure in the design of new therapeutic agents. Its rigid, planar nature and synthetic tractability make it an ideal starting point for the development of compounds that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this promising chemical entity in their anticancer drug discovery programs.

Derivatives of this compound, particularly those incorporating 1,2,3-triazole moieties, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Mechanistic studies suggest that these compounds can induce cancer cell death through multiple pathways, including the induction of DNA damage, apoptosis, and autophagy. Furthermore, some derivatives have been shown to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, and to modulate the expression of oncogenes like c-Myc by interacting with G-quadruplex structures in their promoter regions.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various derivatives of this compound against several human cancer cell lines. This data provides a comparative overview of the potency of different structural modifications.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver) | 28.48 | [1] |

| c14 | Huh-7 (Liver) | 32.60 | [1] |

| c16 | Huh-7 (Liver) | 31.87 | [1] |

| c18 | Huh-7 (Liver) | 19.05 | [1] |

| 3c | A549 (Lung) | 3.29 | [1] |

| 12g | Breast Cancer | 0.46 (EGFR inhibition) | [1] |

| 14b | A549 (Lung) | 7.59 ± 0.31 | [2] |

| 14c | A549 (Lung) | 18.52 ± 0.59 | [2] |

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5b | MCF-7 (Breast) | 17.08 | [1] |

| 5b | HeLa (Cervical) | 15.38 | [1] |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects through various mechanisms. Two prominent pathways are the inhibition of the PI3K/Akt/mTOR signaling cascade and the modulation of c-Myc oncogene expression through the stabilization of G-quadruplex structures.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain benzoxazinone derivatives have been identified as inhibitors of this pathway.

References

- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of 7-amino-2H-1,4-benzoxazin-3(4H)-one in Developing Anticonvulsants: Application Notes and Protocols